N'-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine
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Overview
Description
N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a phenylpropan-2-yl group attached to a phenoxypropyl chain, which is further linked to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine typically involves multiple steps. One common approach is the reaction of 4-(2-phenylpropan-2-yl)phenol with 3-chloropropylamine under basic conditions to form the intermediate 3-[4-(2-phenylpropan-2-yl)phenoxy]propylamine. This intermediate is then reacted with ethylene diamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or alcohols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and phenoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines.
Scientific Research Applications
N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The phenoxy and ethane-1,2-diamine moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar phenylpropan-2-yl group but differs in its triazole and thiol functionalities.
Uniqueness
N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine is unique due to its combination of phenylpropan-2-yl, phenoxy, and ethane-1,2-diamine moieties, which confer specific chemical and biological properties that are not found in simpler or structurally different compounds.
This detailed article provides a comprehensive overview of N’-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-20(2,17-7-4-3-5-8-17)18-9-11-19(12-10-18)23-16-6-14-22-15-13-21/h3-5,7-12,22H,6,13-16,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRNPICPQHIIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCNCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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